Technical Monograph: 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole
Technical Monograph: 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole
High-Fidelity Intermediate for HCV NS5B Polymerase Inhibitors & Kinase Modulators
Executive Summary
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole (CAS: 1365272-71-4) is a specialized heterocyclic building block extensively utilized in the discovery of non-nucleoside inhibitors (NNIs) for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] Its structural architecture features a benzimidazole core —a privileged scaffold in medicinal chemistry—decorated with three critical functionalities:
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N1-Cyclohexyl : A hydrophobic anchor designed to occupy the deep lipophilic pockets (e.g., Thumb Pocket 1 or Palm Pocket) of viral polymerases.
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C5-Bromine : A versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
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C6-Fluorine : A bioisostere that modulates pKa, enhances metabolic stability against oxidative defluorination, and influences the electronic environment of the ring system.
This guide provides a comprehensive technical analysis of its physicochemical properties, industrial-grade synthesis pathways, and reactivity profiles, tailored for drug development scientists.
Part 1: Chemical Identity & Physicochemical Properties[1]
| Property | Specification |
| Chemical Name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzo[d]imidazole |
| CAS Number | 1365272-71-4 |
| Molecular Formula | C₁₃H₁₄BrFN₂ |
| Molecular Weight | 297.17 g/mol |
| Exact Mass | 296.0324 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water.[4] |
| LogP (Predicted) | ~4.2 (High lipophilicity due to cyclohexyl group) |
| pKa (Predicted) | ~4.5 (Conjugate acid of N3) |
| SMILES | FC1=C(Br)C=C2N(C3CCCCC3)C=NC2=C1 |
Part 2: Synthesis & Manufacturing
The synthesis of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole requires a regioselective approach to ensure the correct placement of the halogen substituents relative to the N-cyclohexyl group. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (S_NAr) followed by reductive cyclization.
Strategic Route: The S_NAr / Reductive Cyclization Protocol
This pathway avoids the low-yielding alkylation of steric-hindered benzimidazoles by installing the cyclohexyl group before ring closure.
Figure 1: Step-wise synthesis pathway via regioselective S_NAr.
Detailed Experimental Protocol
Step 1: Regioselective S_NAr (Formation of Intermediate A)
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Rationale : Fluorine is a superior leaving group to bromine in S_NAr reactions ortho to a nitro group due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex. However, if the starting material is 1-bromo-2,5-difluoro-4-nitrobenzene , the amine will displace the fluorine ortho to the nitro group. If using 2,4-dibromo-5-fluoronitrobenzene , the amine typically displaces the halogen ortho to the nitro group.
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Protocol :
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Charge a reactor with 2,4-dibromo-5-fluoronitrobenzene (1.0 eq) and DMF (5 vol).
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Add Cyclohexylamine (1.1 eq) and Triethylamine (1.2 eq) dropwise at 0°C to control exotherm.
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Heat to 60°C for 4-6 hours. Monitor by HPLC for disappearance of starting material.
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Workup : Pour into ice water. The yellow precipitate (Intermediate A) is filtered, washed with water, and dried.
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Step 2: Nitro Reduction (Formation of Intermediate B)
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Rationale : Chemoselective reduction is required to avoid dehalogenation (loss of Br/F). Iron/Ammonium Chloride is preferred over catalytic hydrogenation (Pd/C) to prevent hydrogenolysis of the C-Br bond.
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Protocol :
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Suspend Intermediate A in Ethanol/Water (3:1).
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Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
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Reflux (80°C) for 2-3 hours. The yellow suspension will turn dark/black (iron oxides).
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Workup : Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain the diamine (Intermediate B). Note: Diamines are oxidation-sensitive; proceed immediately to cyclization.
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Step 3: Cyclization (Formation of Target)
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Rationale : Triethyl orthoformate is a mild cyclizing agent that doubles as a solvent/scavenger, driving the reaction to completion without harsh acids.
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Protocol :
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Dissolve Intermediate B in Triethyl orthoformate (HC(OEt)₃) (10 vol) or Formic Acid.
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Add a catalytic amount of p-TsOH (0.05 eq).
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Reflux (100-140°C) for 4 hours.
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Purification : Evaporate volatiles. Recrystallize the residue from Ethyl Acetate/Hexanes to yield 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole .
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Part 3: Reactivity & Applications in Drug Discovery
This compound is not a final drug but a high-value scaffold . Its utility lies in its specific reactivity pattern, allowing medicinal chemists to "grow" the molecule into bioactive space.[5]
Functionalization Logic (SAR Map)
Figure 2: Structure-Activity Relationship (SAR) and chemical handles.
Key Applications
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HCV NS5B Polymerase Inhibitors :
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The benzimidazole core binds to the allosteric "Thumb" site of the NS5B polymerase.
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The cyclohexyl group fits into a hydrophobic pocket defined by residues Leu419, Met423, and Ile482.
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The 5-Bromo position is typically coupled to a solubilizing group (e.g., morpholine, carboxylic acid isostere) or a biaryl system to interact with the protein surface.
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Reference Drug Class: Related to Deleobuvir (BI 207127) and other thumb-pocket inhibitors.[4]
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Kinase Inhibition :
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Benzimidazoles mimic the purine ring of ATP. The 5,6-substitution pattern allows for tuning of the electronic properties to match the kinase hinge region.
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Part 4: Safety & Handling
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Signal Word : WARNING
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Hazard Statements :
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H302: Harmful if swallowed.[6]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).
References
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Beaulieu, P. L., et al. (2014).[4] "Conformation-Based Restrictions and Scaffold Replacements in the Design of Hepatitis C Virus Polymerase Inhibitors: Discovery of Deleobuvir (BI 207127)."[4] Journal of Medicinal Chemistry, 57(5), 1845-1854.[4] Link[4]
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Sofia, M. J., et al. (2012).[4] "Nucleoside, Nucleotide, and Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B RNA-Dependent RNA-Polymerase." Journal of Medicinal Chemistry, 55(6), 2481-2531.[4] Link
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 505536329, 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole." PubChem. Link
- Ishida, T., et al. (2007). "Design and Synthesis of Novel Benzimidazole Derivatives as HCV NS5B Polymerase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(22), 6082-6086.
Sources
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- 6. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
